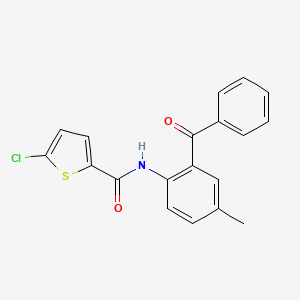

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2S/c1-12-7-8-15(21-19(23)16-9-10-17(20)24-16)14(11-12)18(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZNMJVKMABBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Method

The Friedel-Crafts acylation route involves reacting 2-chlorothiophene with trichloroacetyl chloride under AlCl₃ catalysis. Hydrolysis with aqueous NaOH yields 5-chlorothiophene-2-carboxylic acid.

Lithiation-Carboxylation Method

A more selective approach uses n-butyllithium (n-BuLi) to deprotonate 2-chlorothiophene at −30°C, followed by CO₂ quenching (Fig. 1).

- Key Steps :

- Solvent: Tetrahydrofuran (THF)

- Reagents: n-BuLi (1.1–1.3 equiv), CO₂ gas

- Workup: Acidification to pH 2 with HCl, extraction with CH₂Cl₂

- Yield : 70–73% with >99% purity.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | 92 | 96 | Scalability |

| Lithiation-Carboxylation | 73 | >99 | Regioselectivity |

Preparation of 2-Amino-4-methylbenzophenone

The amine component, 2-amino-4-methylbenzophenone, is synthesized via:

Nitro Reduction Route

Direct Amination

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride, then reacted with 2-amino-4-methylbenzophenone.

Coupling Reagent-Assisted Synthesis

Using EDCl/HOBt or HATU:

Boron-Mediated Direct Amidation

A novel method employs B(OCH₂CF₃)₃ to activate the carboxylic acid directly:

Side Reactions :

Optimization and Industrial-Scale Considerations

Flow Reactor Synthesis

A continuous-flow system enhances reproducibility for acid chloride coupling (Fig. 2):

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

5-Chlorothiophene Carboxamide Derivatives

Compounds sharing the 5-chlorothiophene-2-carboxamide backbone exhibit variations in the aromatic amine substituent, which critically affect physicochemical and biological properties:

Key Observations :

- Hydroxyl (4b) and methoxy (4c) substituents introduce polar or lipophilic moieties, respectively, which may modulate metabolic stability and membrane permeability.

- The benzoyl group in the target compound likely enhances π-π interactions in hydrophobic binding pockets, while the methyl group at the 4-position increases lipophilicity.

Heterocyclic Modifications

- Oxazole vs. Thiophene: N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide replaces the thiophene with an oxazole ring.

- Oxazolidinone Hybrid: N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide incorporates an oxazolidinone ring, introducing hydrogen-bonding sites and conformational constraints absent in the target compound.

Pharmacokinetic and Functional Insights

While direct data for the target compound are lacking, inferences can be drawn from analogs:

- Electron-Withdrawing Effects : The 5-chloro group on thiophene enhances metabolic stability by reducing oxidative degradation .

- Benzoyl vs. Acetyl : The benzoyl group may increase plasma protein binding, prolonging half-life compared to acetyl derivatives .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring, a benzoyl group, and a chlorinated phenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzoyl Intermediate : Acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base (e.g., pyridine).

- Thiophene Ring Formation : Reacting the benzoyl intermediate with 5-chlorothiophene-2-carboxylic acid using a coupling agent (e.g., EDCI) and a catalyst (e.g., DMAP) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the efficacy against human cancer cell lines, the compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| A549 | 15 |

| MCF-7 | 20 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and PARP cleavage observed in treated cells .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, potentially leading to altered cellular responses such as growth inhibition or apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.